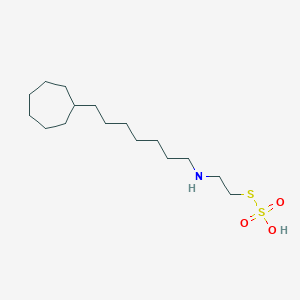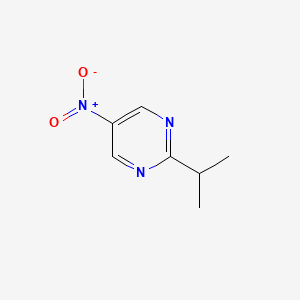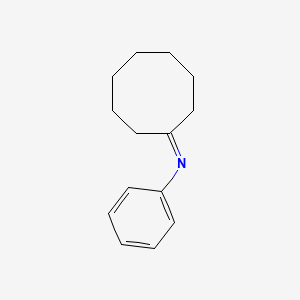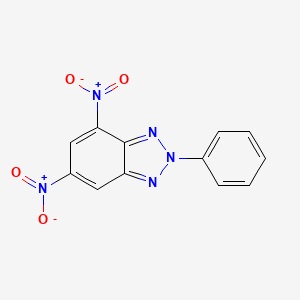
Benzene, (heptylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (heptylthio)-: is an organic compound with the molecular formula C13H20S. It consists of a benzene ring substituted with a heptylthio group (-SC7H15). This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Benzene and Heptylthiol: One common method to synthesize Benzene, (heptylthio)- involves the reaction of benzene with heptylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
From Heptyl Bromide and Thiophenol: Another method involves the reaction of heptyl bromide with thiophenol in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of Benzene, (heptylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (heptylthio)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of Benzene, (heptylthio)- can lead to the formation of heptylbenzene and hydrogen sulfide (H2S). Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Sulfoxides and Sulfones: Formed via oxidation reactions.
Heptylbenzene: Formed via reduction reactions.
Substituted Benzene Derivatives: Formed via electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzene, (heptylthio)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Medicine:
Drug Development: Benzene, (heptylthio)- derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of Benzene, (heptylthio)- involves its interaction with various molecular targets, including enzymes and receptors. The heptylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules in its vicinity.
Vergleich Mit ähnlichen Verbindungen
Benzene, (methylthio)-: Similar structure but with a methylthio group instead of a heptylthio group.
Benzene, (ethylthio)-: Similar structure but with an ethylthio group instead of a heptylthio group.
Benzene, (propylthio)-: Similar structure but with a propylthio group instead of a heptylthio group.
Uniqueness: Benzene, (heptylthio)- is unique due to the length of its heptylthio group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
13910-15-1 |
|---|---|
Molekularformel |
C13H20S |
Molekulargewicht |
208.36 g/mol |
IUPAC-Name |
heptylsulfanylbenzene |
InChI |
InChI=1S/C13H20S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
WTEISHXQZHCIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)




![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)



